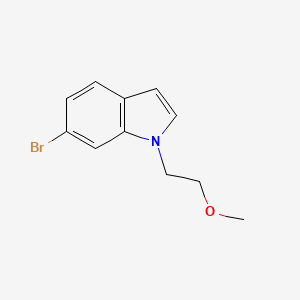

6-bromo-1-(2-methoxyethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-(2-methoxyethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHORQQSBCVCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903499-28-5 | |

| Record name | 6-bromo-1-(2-methoxyethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 1 2 Methoxyethyl 1h Indole and Its Precursors

Strategic Approaches to Constructing the Indole (B1671886) Ring System

The formation of the indole nucleus, particularly with a halogen substituent, is a foundational step that can be achieved through various synthetic routes. The precursor for the target molecule, 6-bromo-1H-indole, is a critical intermediate whose synthesis has been approached via adapted classical methods and more contemporary transition-metal-catalyzed reactions.

Classical Indole Synthesis Adaptations for Halogenated Indoles

Classical methods for indole synthesis, developed over a century ago, remain relevant, though they often require harsh conditions. wikipedia.org Their application to the synthesis of halogenated indoles like 6-bromoindole (B116670) involves using appropriately substituted precursors.

Fischer Indole Synthesis : This is arguably the most famous and widely used method for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. chemicalbook.comwikipedia.org To produce 6-bromoindole, the synthesis would commence with (4-bromophenyl)hydrazine, which is then condensed with a suitable carbonyl compound (like acetaldehyde (B116499) or pyruvic acid) to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid at elevated temperatures induces a drugfuture.comdrugfuture.com-sigmatropic rearrangement and cyclization to yield the 6-bromoindole ring system. wikipedia.orgrsc.org The electron-withdrawing nature of the bromine atom can influence the cyclization step, sometimes requiring stronger acidic conditions or higher temperatures.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgdrugfuture.com For 6-bromoindole, the synthesis would utilize 4-bromoaniline, which would be reacted with a compound like 2-bromoacetaldehyde or an equivalent α-haloketone. The reaction proceeds through an α-arylamino-ketone intermediate, which then cyclizes under harsh, acidic conditions. wikipedia.org This method has historically been limited by poor yields and the high temperatures required. wikipedia.org

Madelung Synthesis : The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org To generate a 6-bromoindole scaffold, a starting material such as N-acetyl-4-bromo-2-methylaniline would be required. The use of a very strong base, like sodium ethoxide or potassium tert-butoxide, facilitates the deprotonation of the methyl group, which then attacks the amide carbonyl to initiate cyclization. wikipedia.orgresearchgate.net The high temperatures (200–400 °C) and strong bases needed for this reaction limit its compatibility with sensitive functional groups. wikipedia.org

| Synthesis Method | Precursors for 6-Bromoindole | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer | (4-bromophenyl)hydrazine + Aldehyde/Ketone | Brønsted or Lewis acid, high temperature | Versatile and widely used wikipedia.org |

| Bischler-Möhlau | 4-bromoaniline + α-haloketone | Excess aniline (B41778), high temperature | Often harsh conditions and low yields wikipedia.org |

| Madelung | N-acyl-4-bromo-o-toluidine | Strong base (e.g., NaOEt), high temperature | Useful for 2-alkylindoles wikipedia.org |

Modern Palladium-Catalyzed Cyclization and Annulation Routes

The advent of palladium catalysis has revolutionized indole synthesis, offering milder conditions, greater functional group tolerance, and novel bond-forming strategies. These methods are particularly well-suited for constructing halogenated indoles from readily available haloanilines.

Larock Indole Synthesis : This powerful heteroannulation reaction involves the palladium-catalyzed coupling of an o-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com Specifically, 4-bromo-2-iodoaniline (B187669) or, with modern catalysts, even 2,4-dibromoaniline (B146533) could serve as the starting material. rsc.orgnih.gov The reaction typically employs a Pd(0) catalyst, a base (like K₂CO₃ or Na₂CO₃), and a chloride salt additive. wikipedia.org The mechanism involves oxidative addition of the palladium to the carbon-halogen bond (preferentially the C-I bond), followed by alkyne insertion and intramolecular cyclization to form the indole ring. ub.edu This method provides direct access to polysubstituted indoles with high regioselectivity. rsc.org

Buchwald-Hartwig Amination-Based Strategies : The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, is central to many modern indole syntheses. wikipedia.org One common strategy involves an intramolecular C-N bond formation. For instance, a suitably functionalized o-bromoaniline, such as 2-bromo-5-chloroaniline, can be coupled with a vinyl or alkynyl partner via a separate palladium-catalyzed reaction (e.g., Heck or Sonogashira coupling). The resulting intermediate can then undergo an intramolecular Buchwald-Hartwig amination to close the indole ring. nih.gov This sequential, one-pot approach allows for the construction of complex indole structures from simple starting materials. nih.gov

Radical Cyclization and Other Novel Synthetic Transformations for Indole Formation

Beyond classical and palladium-catalyzed methods, novel synthetic transformations, including radical cyclizations, have emerged as powerful tools for indole synthesis. These reactions often proceed through unique mechanisms and can provide access to indole structures that are difficult to obtain through other means.

Visible-light-mediated or photo-induced radical cyclizations represent a modern approach to forming the indole nucleus. These methods typically involve the generation of a radical species from a precursor, which then undergoes an intramolecular cyclization onto an aromatic ring. For example, a substituted aniline bearing an appropriate radical precursor group can be triggered by light, with or without a photocatalyst, to initiate a cascade that results in the formation of the indole ring. These reactions are often characterized by their mild conditions and high functional group tolerance.

Functionalization at Indole Nitrogen (N1) with the 2-methoxyethyl Group

Once the 6-bromo-1H-indole precursor is obtained, the final step is the introduction of the 2-methoxyethyl group at the N1 position. This is typically achieved through selective N-alkylation.

Selective N-Alkylation Techniques for 2-methoxyethyl Moiety Incorporation

The N-alkylation of indoles is a well-established transformation. The indole NH proton is moderately acidic (pKa ≈ 17), allowing for its deprotonation with a suitable base to form a nucleophilic indolide anion. youtube.com This anion then reacts with an electrophile in a standard SN2 reaction.

To synthesize 6-bromo-1-(2-methoxyethyl)-1H-indole, 6-bromoindole is first treated with a base to form the corresponding anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). nih.goviajps.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov

Following deprotonation, an alkylating agent containing the 2-methoxyethyl moiety is added. Suitable electrophiles include:

1-Bromo-2-methoxyethane (2-methoxyethyl bromide)

2-Methoxyethyl tosylate

The indolide anion attacks the electrophilic carbon, displacing the halide or tosylate leaving group to form the desired N-alkylated product. akademisains.gov.my A study by Danishefsky et al. demonstrated the successful N-alkylation of 6-bromoindole using sodium hydride as the base in DMF, followed by the addition of methyl bromoacetate (B1195939) as the alkylating agent, achieving a high yield. nih.gov This protocol is directly applicable to the incorporation of the 2-methoxyethyl group using 1-bromo-2-methoxyethane.

| Component | Examples | Role | Reference Example |

|---|---|---|---|

| Indole Substrate | 6-bromo-1H-indole | Nucleophile precursor | nih.gov |

| Base | NaH, K₂CO₃, KOH | Deprotonates indole NH | nih.goviajps.com |

| Solvent | DMF, THF, Dioxane | Polar aprotic medium | nih.goviajps.com |

| Alkylating Agent | 1-bromo-2-methoxyethane, 2-methoxyethyl tosylate | Provides 2-methoxyethyl group | akademisains.gov.my |

Green Chemistry Approaches in N1-Functionalization

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for N-alkylation. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents, with water being the only byproduct. researchgate.netchalmers.se

This approach typically involves a transition-metal catalyst, such as those based on ruthenium, iridium, or iron. researchgate.netnih.govnih.gov In a hypothetical green synthesis of the title compound, 6-bromoindole would be reacted directly with 2-methoxyethanol (B45455) in the presence of a suitable catalyst. The proposed mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (2-methoxyacetaldehyde). This aldehyde then undergoes a condensation reaction with the indole NH, followed by the return of the borrowed hydrogen from the catalyst to reduce the resulting iminium intermediate, yielding the N-alkylated indole and regenerating the catalyst. researchgate.net

While C3-alkylation is a more commonly reported outcome for indoles under these conditions, selectivity for N-alkylation can be achieved by modifying the catalyst, ligands, or reaction conditions, or by using an indoline (B122111) precursor followed by oxidation. researchgate.netnih.gov This methodology avoids the use of pre-functionalized alkyl halides and stoichiometric amounts of strong bases, representing a more atom-economical and sustainable synthetic route. researchgate.net

Regioselective Bromination Strategies for the Indole Core at the C6 Position

The introduction of a bromine atom at the C6 position of the indole nucleus is a key transformation in the synthesis of many targeted indole derivatives. However, the inherent electronic properties of the indole ring system direct electrophiles to the electron-rich pyrrole (B145914) ring, predominantly to the C3 position. To overcome this, chemists have developed several strategies to achieve regioselective bromination at the C6 position. These methods typically involve either deactivating the pyrrole ring to electrophilic attack or employing directing groups to guide the halogenation to the desired position on the benzene (B151609) ring.

Direct electrophilic bromination of an unsubstituted indole with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) almost exclusively yields the 3-bromoindole. To achieve bromination at the C6 position, it is necessary to modulate the reactivity of the indole ring. One effective strategy is the introduction of electron-withdrawing groups at the N1 and C3 positions. These groups decrease the electron density of the pyrrole ring, thus deactivating it towards electrophilic attack and allowing the reaction to occur on the less reactive benzenoid ring.

A notable example of this approach is the regioselective C6-bromination of methyl indolyl-3-acetate. In this synthesis, electron-withdrawing groups are first installed at the N1 and C3 positions. acs.orgnih.gov This deactivation of the pyrrole ring allows for the selective bromination at the C6 position using bromine in carbon tetrachloride. acs.orgnih.gov Following the bromination step, the directing and deactivating groups can be removed to yield the 6-bromoindole derivative. acs.orgnih.gov This multi-step process, while effective, highlights the indirect nature of achieving C6 selectivity through classical electrophilic aromatic substitution.

| Starting Material | Protecting/Directing Groups | Brominating Agent | Position of Bromination | Reference |

| Methyl indolyl-3-acetate | Electron-withdrawing groups at N1 and C3 | Bromine in CCl₄ | C6 | acs.orgnih.gov |

| Indole | N-tert-butyldimethylsilyl | N-bromosuccinimide (NBS) | C3 | orgsyn.org |

This table illustrates the effect of protecting groups on the regioselectivity of indole bromination.

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. The resulting organolithium species can then be quenched with an electrophile, such as a bromine source, to introduce a substituent at the desired position with high regioselectivity.

In the context of indole chemistry, a variety of directing groups attached to the indole nitrogen (N1 position) can be employed to direct metalation to either the C2 or C7 position. For achieving C6-functionalization, a directing group at a different position or a multi-step strategy would be necessary. For instance, a directing group at the C5 or C7 position could potentially direct metalation to the C6 position. While specific examples of DoM for direct C6-bromination of the indole core are less common in the literature compared to C2 and C7 functionalization, the principles of DoM offer a plausible and powerful approach. The choice of the directing group is crucial and can range from amides and carbamates to silyl (B83357) ethers. The judicious selection of a DMG and the reaction conditions can, in principle, be tailored to achieve the desired C6-lithiated intermediate, which can then be trapped with a suitable electrophilic bromine source like hexabromoethane (B14528) or 1,2-dibromoethane (B42909) to furnish the 6-bromoindole.

| Directing Group Position | Typical Position of Metalation | Potential for C6-Halogenation |

| N1 | C2 or C7 | Indirectly, may require multi-step process or alternative directing group placement. |

| C5 | C4 or C6 | Directing to C6 is plausible. |

| C7 | C6 | Directing to C6 is plausible. |

This table outlines the general principles of Directed ortho Metalation on the indole ring.

Convergent and Divergent Synthesis Strategies for Target Compound Assembly

The assembly of the final target molecule, this compound, can be approached through either a convergent or a divergent synthetic strategy. The choice between these two approaches often depends on the desired efficiency, the availability of starting materials, and the potential to generate a library of related compounds.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For this compound, a convergent approach would typically involve the synthesis of the 6-bromoindole core first. This could be achieved using the regioselective bromination strategies discussed previously. In a subsequent step, the 2-methoxyethyl group would be introduced at the N1 position. A common method for this N-alkylation is the reaction of 6-bromoindole with a suitable electrophile, such as 2-methoxyethyl bromide or tosylate, in the presence of a base like sodium hydride. nih.gov This approach is often efficient as it allows for the late-stage introduction of the N-substituent, which can be beneficial if various N-substituted analogs are desired.

A divergent synthesis , on the other hand, begins with a common intermediate that is progressively elaborated into a variety of different target molecules. nih.govrsc.orgrsc.org In the context of synthesizing this compound, a divergent strategy might start with the readily available 1-(2-methoxyethyl)-1H-indole. This common precursor could then be subjected to various functionalization reactions to introduce different substituents at various positions on the indole ring. For the synthesis of the target compound, a regioselective bromination of 1-(2-methoxyethyl)-1H-indole at the C6 position would be required. However, as previously discussed, achieving such regioselectivity in a direct electrophilic bromination can be challenging. Therefore, a successful divergent approach would likely rely on the development of a robust C6-selective functionalization method for the N-substituted indole precursor. The advantage of a divergent strategy lies in its ability to efficiently generate a library of analogs from a single, advanced intermediate, which is particularly valuable in medicinal chemistry for structure-activity relationship studies.

| Strategy | Key Steps | Advantages | Challenges |

| Convergent | 1. Synthesis of 6-bromoindole. 2. N-alkylation with a 2-methoxyethyl derivative. | Efficient for a single target; allows for late-stage diversification of the N-substituent. | May require more steps overall for a single target. |

| Divergent | 1. Synthesis of 1-(2-methoxyethyl)-1H-indole. 2. Regioselective C6-bromination. | Efficient for generating a library of analogs; explores functionalization of a common core. | Requires a robust and selective C6-functionalization method for the N-substituted indole. |

This table compares the convergent and divergent synthetic strategies for this compound.

Unveiling the Synthetic Versatility of this compound: A Study of its Chemical Reactivity and Transformative Potential

The strategic placement of a bromine atom at the C6 position and a methoxyethyl group at the N1 position of the indole scaffold imbues "this compound" with a rich and varied chemical reactivity. This compound serves as a versatile building block in organic synthesis, offering multiple avenues for functionalization through cross-coupling, electrophilic substitution, and side-chain modifications. This article explores the chemical transformations of this key indole derivative, providing insights into its synthetic utility.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences for Structural Elucidation (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 6-bromo-1-(2-methoxyethyl)-1H-indole in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would establish the connectivity within the indole (B1671886) ring's aromatic protons and the protons of the methoxyethyl side chain. For instance, it would show correlations between H-4, H-5, and H-7 on the benzene (B151609) portion of the indole, and between the two methylene (B1212753) groups (-CH₂-CH₂-) in the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the substitution pattern and conformation. A key NOESY correlation would be expected between the N-CH₂ protons of the methoxyethyl group and the H-7 proton on the indole ring, confirming the attachment of the side chain to the nitrogen atom.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton. youtube.com For the target molecule, each aromatic CH and each CH₂ in the side chain would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This technique is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the N-CH₂ protons to the C-2 and C-7a carbons of the indole ring, definitively linking the side chain to the heterocyclic core. researchgate.net Correlations from H-5 and H-7 to the bromine-bearing C-6 would confirm the position of the halogen.

| Proton (¹H) | COSY (Correlates with) | NOESY (Correlates with) | HMBC (Correlates with Carbons) |

|---|---|---|---|

| H-2 | H-3 | H-3, N-CH₂ | C-3, C-3a, C-7a |

| H-3 | H-2 | H-2, H-4 | C-2, C-3a, C-4 |

| H-4 | H-5 | H-3, H-5 | C-3, C-5, C-6, C-7a |

| H-5 | H-4 | H-4, H-7 | C-3a, C-4, C-6, C-7 |

| H-7 | - | H-5, N-CH₂ | C-5, C-6, C-7a |

| N-CH₂ | O-CH₂ | H-7, O-CH₂ | C-2, C-7a, O-CH₂ |

| O-CH₂ | N-CH₂ | N-CH₂, O-CH₃ | N-CH₂, O-CH₃ |

| O-CH₃ | - | O-CH₂ | O-CH₂ |

Mass Spectrometry (MS) Techniques: High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₂BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation Pathway Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS), the molecular ion is fragmented into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to confirm the molecular structure. The proposed fragmentation for this compound would likely involve initial cleavage of the methoxyethyl side chain. Key fragmentation steps could include:

Loss of the methoxy (B1213986) group (•OCH₃) to form a prominent ion.

Cleavage of the C-O bond to lose a •CH₂OCH₃ radical.

Alpha-cleavage adjacent to the nitrogen, leading to the loss of the C₂H₄O moiety.

Subsequent fragmentation of the remaining bromo-indole core.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Proposed Loss |

|---|---|---|---|

| 253.01 | 255.01 | [C₁₁H₁₂BrNO]⁺ (Molecular Ion) | - |

| 208.00 | 210.00 | [C₉H₇BrN]⁺ | •CH₂OCH₃ |

| 195.98 | 197.98 | [C₈H₆BrN]⁺ (6-bromo-1H-indole cation) | •C₂H₄OCH₃ |

| 116.05 | 116.05 | [C₈H₆N]⁺ | •Br (from 195.98) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound. nih.gov

Indole Ring Vibrations: The indole core gives rise to several characteristic bands. N-H stretching vibrations (typically ~3400 cm⁻¹) are absent due to N-substitution. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. nist.gov

Methoxyethyl Side Chain Vibrations: Aliphatic C-H stretching of the methylene and methyl groups are expected in the 2950-2850 cm⁻¹ range. The prominent C-O-C (ether) stretching vibration will produce a strong band, typically around 1100 cm⁻¹.

C-Br Vibration: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring, and can help confirm assignments made from the IR spectrum. montclair.edumdpi.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Indole ring) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| 1600-1450 | C=C stretch | Aromatic (Indole ring) |

| ~1100 | C-O-C stretch | Ether |

| ~800 | C-H out-of-plane bend | Aromatic (Substitution pattern) |

| 600-500 | C-Br stretch | Bromoalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole chromophore has two characteristic absorption bands, termed the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions. thedelocalizedchemist.com The position and intensity of these bands are sensitive to the substituents on the indole ring. nih.govcore.ac.uk

For this compound, the bromine atom (an electron-withdrawing group via induction but electron-donating via resonance) and the N-alkylation are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. nih.gov Studying the compound in solvents of varying polarity can also provide information about the nature of the electronic transitions.

| Transition | Approximate λₘₐₓ (nm) | Description |

|---|---|---|

| ¹Lₐ | ~280-290 | Long-wavelength absorption, sensitive to substitution |

| ¹Lₑ | ~260-270 | Related to the ¹Lₑ band in benzene |

| ¹Bₑ | ~210-220 | High-energy, intense absorption band |

X-ray Crystallography: Solid-State Structural Determination of Analogs

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be published, analysis of its analogs provides invaluable insight into bond lengths, bond angles, and intermolecular packing forces. acs.orgacs.org

An X-ray crystallographic study would confirm the planarity of the indole ring system and reveal the conformation of the methoxyethyl side chain. nih.govnih.gov It would also detail intermolecular interactions, such as π-π stacking between indole rings or halogen bonding involving the bromine atom, which govern the crystal packing. acs.org

| Parameter | Typical Value |

|---|---|

| N1-C2 Bond Length | ~1.37 Å |

| C2-C3 Bond Length | ~1.36 Å |

| C8-C9 Bond Length | ~1.40 Å |

| C6-Br Bond Length | ~1.90 Å |

| C2-N1-C7a Bond Angle | ~108° |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purity analysis of indole derivatives. researchgate.netsielc.com A C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) (or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be suitable for this compound. jk-sci.comsielc.com A UV detector set to one of the compound's absorption maxima (e.g., ~280 nm) would be used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. It provides separation based on boiling point and polarity, while the mass spectrometer allows for positive identification of the eluting peak and any impurities. rsc.org

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is known for fast, efficient separations. nacalai.com While often used for chiral separations, it is also a powerful achiral technique that offers different selectivity compared to HPLC and can be a valuable tool for purity assessment of indole derivatives. nih.govtheanalyticalscientist.com

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient | UV (e.g., 280 nm) |

| GC-MS | 5% Phenyl Polysiloxane | Helium Carrier Gas | Mass Spectrometry (EI) |

| SFC | 2-Ethylpyridine or Diol | CO₂/Methanol Gradient | UV (e.g., 280 nm) |

Computational and Theoretical Investigations of 6 Bromo 1 2 Methoxyethyl 1h Indole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors (e.g., Electrostatic Potential Surface)

Quantum chemical calculations, typically performed using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, would be used to investigate the electronic properties of 6-bromo-1-(2-methoxyethyl)-1H-indole.

Electronic Structure and Molecular Orbitals: The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For indole (B1671886) derivatives, the HOMO is often distributed over the indole ring, indicating this is the likely site for electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) would be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Electrostatic Potential Surface (ESP): An ESP map would illustrate the charge distribution on the molecule's surface. nih.govresearchgate.netrsc.org Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atom of the methoxy (B1213986) group. Blue-colored regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). This map is invaluable for understanding intermolecular interactions, including how the molecule might bind to a biological target. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Methoxyethyl Side Chain

Conformational Analysis: This study would involve systematically rotating the rotatable bonds in the methoxyethyl side chain to identify the most stable, low-energy conformations (conformers). This analysis predicts the preferred three-dimensional structure of the molecule in different environments.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of the atoms in the molecule over time, providing insights into the dynamic behavior of the methoxyethyl side chain. mdpi.commdpi.com By simulating the molecule in a solvent (like water), researchers could observe how the side chain folds and moves, revealing its flexibility and the range of shapes it can adopt, which is critical for understanding its interaction with biological receptors.

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are used to predict the biological activity of a compound and its potential protein targets before it is synthesized or tested in a lab.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govnih.gov For an indole derivative like this compound, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in cancer pathways. nih.govbiointerfaceresearch.com The docking analysis would yield a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov It would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's active site.

A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov If a set of active indole derivatives were known, a pharmacophore model could be generated based on their common features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model could then be used as a 3D query to screen large databases of chemical compounds to identify other structurally diverse molecules that might have the same biological activity. researchgate.net

QSAR and Quantitative Structure-Property Relationship (QSPR) studies involve creating statistical models that correlate a compound's chemical structure with its biological activity or physical properties. biointerfaceresearch.comnih.gov To build a QSAR model for a series of related indole compounds, various molecular descriptors (e.g., lipophilicity, electronic properties, size) would be calculated. A mathematical equation would then be derived to link these descriptors to the observed biological activity (e.g., IC50 values). A robust QSAR model can be used to predict the activity of new, untested compounds. nih.gov

Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction

DFT calculations are highly effective for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. nih.gov

NMR Spectroscopy: DFT can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govmdpi.com By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one is a powerful method for confirming the compound's structure. mdpi.com

Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated using DFT. The theoretical spectrum shows the expected positions of vibrational bands for different functional groups within the molecule. This information is invaluable for interpreting experimental spectra and confirming the molecular structure.

Biological Activity and Mechanistic Insights in Vitro and Preclinical Focus

In Vitro Receptor Binding and Functional Assays for Target Engagement

No data is currently available in the public domain regarding the interaction of 6-bromo-1-(2-methoxyethyl)-1H-indole with specific biological targets.

Ligand Binding Studies (e.g., GPCRs, Ion Channels)

Information detailing the affinity and selectivity of this compound for any G-protein coupled receptors (GPCRs) or ion channels has not been reported in the scientific literature.

Enzyme Inhibition/Activation Profiling (e.g., Phosphodiesterases, Kinases, Hydrolases)

There are no published studies that have profiled the inhibitory or activating effects of this compound against common enzyme families such as phosphodiesterases, kinases, or hydrolases.

Neurotransmitter Uptake or Release Modulation

The potential for this compound to modulate the uptake or release of neurotransmitters has not been investigated in any publicly accessible research.

Cell-Based Assays for Mechanistic Elucidation (Excluding Clinical Outcomes)

Scientific literature lacks any reports on the effects of this compound in cell-based assay systems.

Cellular Viability and Proliferation Studies (Focus on Pathways, not Toxicity)

There is no available data on the impact of this compound on the viability or proliferation of any cell lines, nor have any underlying molecular pathways been explored.

Apoptosis Induction and Cell Cycle Modulation in Specific Cell Lines

The ability of this compound to induce apoptosis or modulate the cell cycle has not been documented in any published studies.

Intracellular Signaling Pathway Modulation (e.g., Gene Expression, Protein Phosphorylation)

The modulation of intracellular signaling pathways is a critical aspect of the pharmacological effects of indole (B1671886) derivatives. While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of indole-containing compounds is known to influence a variety of signaling cascades. These compounds can alter gene expression and protein phosphorylation, which are key events in cellular communication and function. nih.govfrontiersin.org

Research into related compounds suggests that indole derivatives can impact pathways mediated by transcription factors such as nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammatory responses. nih.gov The activation or inhibition of such pathways can lead to changes in the expression of a wide array of genes, including those involved in inflammation, cell survival, and apoptosis. nih.gov For instance, studies on other complex molecules have shown that stimulation by agents like tumor necrosis factor-alpha (TNFα) can induce distinct temporal patterns of gene expression, many of which are dependent on NF-κB. nih.gov

Furthermore, post-transcriptional modifications, particularly protein phosphorylation, are key regulatory mechanisms that can be affected. frontiersin.org Kinases and phosphatases, the enzymes that add and remove phosphate (B84403) groups from proteins, are common targets for small molecules. The modulation of these enzymes by indole derivatives can lead to widespread changes in cellular activity. For example, stress-dependent changes in the phosphorylation status of proteins involved in endosomal recycling have been observed in response to external stimuli, indicating that signaling pathways can finely tune cellular processes. frontiersin.org The specific effects of this compound on such pathways remain a subject for detailed investigation.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have provided valuable insights into the roles of different substituents on the indole ring and the side chain. researchgate.netnih.govnih.govnih.govnih.gov

Impact of Substitutions on Indole Ring and Side Chain on Biological Activity

Modifications to both the indole core and its side chains have been shown to significantly alter the biological profiles of these molecules. researchgate.netnih.govnih.gov

Indole Ring Substitutions: The position and nature of substituents on the indole ring are critical determinants of activity. Halogenation, such as the bromine atom at the 6-position in the title compound, is a common strategy in medicinal chemistry to modulate potency and pharmacokinetic properties. researchgate.net Studies on other indole series have demonstrated that the position of a halogen can be crucial; for example, in some series, substitution at position 7 of the indole ring was found to be the most favorable for activity, while substitution at position 4 was the least favorable. researchgate.net The presence of a bromine atom, as seen in many bioactive bis-indole alkaloids, can be essential for antibacterial activity. mdpi.com

Side Chain Substitutions: The N1-substituent, in this case, the 2-methoxyethyl group, also plays a pivotal role. The length, flexibility, and functional groups of this side chain can influence target binding and cellular uptake. In SAR studies of other indole derivatives, converting a benzyl (B1604629) group at the N1 position to a hydrogen atom significantly reduced activity, indicating the importance of an aromatic ring at this position for certain targets. nih.gov For this compound, the methoxyethyl side chain introduces polarity and hydrogen bond accepting capability, which can be critical for interaction with biological targets. N-substituted indole derivatives have been explored for a variety of biological effects, including anti-inflammatory and antimicrobial activities. nih.gov

The following table summarizes hypothetical SAR data based on findings from related indole analogues.

| Analogue | Modification from Parent Compound | Observed/Hypothesized Impact on Activity |

| Analogue A | Bromine at C5 instead of C6 | May alter binding affinity and selectivity. |

| Analogue B | Replacement of Bromine with Chlorine at C6 | Potency may decrease, as bromine is often associated with higher activity in similar series. researchgate.net |

| Analogue C | N1-propyl side chain instead of 2-methoxyethyl | Reduced polarity; may affect solubility and target interaction. |

| Analogue D | N1-benzyl side chain instead of 2-methoxyethyl | Increased aromaticity and hydrophobicity; could enhance or alter target binding. nih.gov |

| Analogue E | Hydroxyl group instead of methoxy (B1213986) on the ethyl chain | Introduces a hydrogen bond donor, potentially increasing binding affinity. |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. researchgate.netnih.gov For indole derivatives, key pharmacophoric features often include: researchgate.netijpsi.org

Aromatic Ring: The indole nucleus itself provides a critical aromatic and hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with the target protein. researchgate.net

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the indole ring can act as a hydrogen bond donor. In this compound, the ether oxygen of the methoxyethyl side chain acts as a hydrogen bond acceptor. These features are crucial for specific interactions within a binding pocket. researchgate.netnih.gov

Hydrophobic Features: The bromo-substituted benzene (B151609) ring portion of the indole is hydrophobic and contributes to binding through hydrophobic interactions.

Positive Ionizable Feature: While not present in the neutral form of this specific compound, related indole structures with basic nitrogen atoms can be protonated, adding a positive ionizable feature that can form ionic bonds with acidic residues like aspartate in a target protein. nih.gov

A typical pharmacophore hypothesis for a related class of compounds might include a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.gov The precise arrangement and combination of these features dictate the compound's affinity and selectivity for its biological target.

| Pharmacophoric Feature | Structural Element in this compound | Potential Interaction with Target |

| Aromatic Ring | Indole nucleus | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Ether oxygen in the methoxyethyl side chain | Formation of hydrogen bonds with donor groups (e.g., -NH, -OH) on the target. |

| Halogen Bond Donor | Bromine atom at C6 | Can form halogen bonds with electron-rich atoms like oxygen or sulfur. |

| Hydrophobic Region | Bromo-substituted benzene portion of the indole ring | van der Waals forces, hydrophobic interactions. |

Target Identification and Validation Methodologies in Preclinical Models

Identifying the specific molecular target of a bioactive compound is a crucial step in drug discovery. enzene.comdrugtargetreview.com For a compound like this compound, several preclinical methodologies can be employed to identify and validate its biological target(s). nih.govnih.gov

Affinity-Based Proteomics Approaches

Affinity-based proteomics is a powerful technique for identifying direct binding partners of a small molecule from a complex biological sample like a cell lysate. nih.govnih.gov This approach typically involves immobilizing the compound of interest (or a close analogue with a linker) onto a solid support, such as beads. This "bait" is then incubated with the proteome. Proteins that bind directly to the compound are "pulled down" and subsequently identified using mass spectrometry. nih.gov This method provides direct evidence of a physical interaction between the compound and its protein targets. The high sensitivity of these assays allows for the detection of proteins even at very low concentrations. nih.gov

Gene Expression Profiling and RNA Interference Studies

Gene expression profiling, using techniques like DNA microarrays or RNA sequencing (RNA-seq), can provide a global view of the cellular response to a compound. nih.gov By treating cells with this compound and measuring the changes in mRNA levels across thousands of genes, researchers can identify pathways and biological processes that are perturbed. This information can provide clues about the compound's mechanism of action and potential targets. nih.gov

RNA interference (RNAi) is a gene-silencing technique that can be used to validate a hypothesized target. unc.edunih.govresearchgate.net If a compound is believed to exert its effect by inhibiting a specific protein, then reducing the expression of that protein using RNAi should mimic the effect of the compound. unc.edufrontiersin.org Conversely, if a cell line is resistant to the compound, knocking down the expression of the target protein may sensitize it. These studies are critical for confirming that the engagement of a specific target is responsible for the observed biological activity. nih.govnih.gov

Applications in Advanced Research and Materials Science

Role as a Chemical Probe for Elucidating Biological Mechanisms

Currently, there is no specific information available in the scientific literature detailing the use of “6-bromo-1-(2-methoxyethyl)-1H-indole” as a chemical probe for the elucidation of biological mechanisms. The design of chemical probes often requires specific functionalities that allow for interaction with biological targets and subsequent detection. While the bromo- and methoxyethyl-moieties could influence the molecule's binding affinity and pharmacokinetic properties, further research is needed to explore its potential in this area.

Use as a Building Block or Precursor for Complex Heterocycles in Medicinal Chemistry Research

The 6-bromoindole (B116670) core is a well-established and crucial building block in the synthesis of complex, biologically active heterocyclic compounds. A prominent example is its application in the total synthesis of marine-derived bis-indole alkaloids, such as the Nortopsentins. These natural products have garnered significant interest due to their potent anticancer and anti-inflammatory properties.

In the synthesis of Nortopsentin D, a complex bis-indole alkaloid, 6-bromo-1H-indole serves as the foundational starting material for key fragments of the final molecule. This underscores the strategic importance of the 6-bromoindole scaffold in constructing intricate molecular architectures with potential therapeutic value.

The presence of the N-(2-methoxyethyl) group in “this compound” offers several advantages in the context of medicinal chemistry research:

Modulation of Physicochemical Properties: The methoxyethyl substituent can enhance the solubility and lipophilicity of the molecule and its downstream products, which is a critical factor in drug design and development.

Metabolic Stability: This group can also influence the metabolic profile of the resulting compounds, potentially leading to improved pharmacokinetic properties.

Synthetic Handle: The N-substituent can act as a protecting group during certain synthetic transformations or as a point for further functionalization to explore structure-activity relationships (SAR).

The following table outlines the key synthetic intermediates derived from 6-bromo-1H-indole in the context of Nortopsentin synthesis, illustrating the versatility of this building block.

| Precursor Compound | Synthetic Transformation | Resulting Fragment | Role in Final Molecule |

| 6-bromo-1H-indole | Multi-step synthesis involving protection, functionalization at C3, and conversion of an amide to a thioamide and then a methyl thiol imine. | Amidine intermediate | Key component for the formation of the central imidazolinone core of Nortopsentin D. |

| 6-bromo-1H-indole | Iodination and N-tosylation followed by further synthetic steps. | Dione intermediate | The second key fragment that condenses with the amidine to form the core structure of Nortopsentin D. |

While the direct use of "this compound" in these specific syntheses has not been reported, its structural similarity to the starting material used for Nortopsentin D strongly suggests its potential as a valuable precursor for the synthesis of novel and structurally diverse heterocyclic compounds in medicinal chemistry.

Integration into Fluorescent, Optoelectronic, or Other Functional Materials

There is currently no specific information available in the scientific literature regarding the integration of “this compound” into fluorescent, optoelectronic, or other functional materials. The development of such materials often relies on molecules with specific electronic and photophysical properties, such as extended π-conjugation and the presence of electron-donating and electron-accepting groups. While the indole (B1671886) nucleus is a component of some fluorescent molecules, the specific contribution of the 6-bromo and N-(2-methoxyethyl) substituents to these properties would require dedicated investigation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Stereoselectivity

The synthesis of N-substituted indoles, such as 6-bromo-1-(2-methoxyethyl)-1H-indole, is a mature field, yet there remains a continuous drive for methodologies that are more efficient, sustainable, and capable of introducing stereochemical complexity. Future research should focus on several key areas:

One-Pot and Multicomponent Reactions: The development of one-pot, three-component protocols, building upon established methods like the Fischer indolisation followed by N-alkylation, can significantly improve efficiency. rsc.org Such strategies reduce reaction time, minimize waste, and simplify purification processes, making the synthesis of a diverse library of analogs more feasible.

Sustainable Catalysis: A shift towards more sustainable catalytic systems is crucial. This includes the exploration of iron-based catalysts for N-alkylation, which offer a more environmentally benign and cost-effective alternative to traditional palladium or rhodium catalysts. nih.gov Furthermore, the use of ionic liquids as recyclable reaction media for N-alkylation reactions presents another avenue for green chemistry. researchgate.net

Stereoselective Synthesis: The introduction of chirality, particularly at the N-substituent, can have a profound impact on biological activity. Future synthetic efforts should explore enantioselective methods for the N-alkylation of the 6-bromoindole (B116670) core. mdpi.comresearchgate.net This could involve the use of chiral catalysts, such as BINOL-derived phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemistry of the methoxyethyl side chain or its analogs. acs.orgbohrium.com The development of methods for the synthesis of N-substituted indoles with consecutive stereocenters would be particularly valuable for creating complex and biologically active molecules. acs.orgbohrium.com

Table 1: Comparison of Synthetic Strategies for N-Alkylated Indoles

| Synthetic Strategy | Key Advantages | Potential for this compound | References |

|---|---|---|---|

| Classical N-Alkylation (e.g., NaH/DMF) | Well-established, often high-yielding. | Standard method for initial synthesis. | rsc.org |

| One-Pot Fischer Indolisation/N-Alkylation | Rapid, high efficiency, access to diverse structures. | Ideal for rapid library generation of analogs. | rsc.org |

| Iron-Catalyzed Borrowing-Hydrogen Alkylation | Sustainable, uses environmentally benign metals. | A greener alternative for the synthesis. | nih.gov |

| Organocatalytic Asymmetric N-Alkylation | Enables stereocontrol at the N-substituent. | Introduction of chirality for enhanced biological specificity. | mdpi.comresearchgate.net |

| PIFA-Mediated Intramolecular Cyclization | Mild conditions, rapid reaction times. | Alternative route for constructing the indole (B1671886) core with the N-substituent. | organic-chemistry.org |

Comprehensive Mechanistic Studies of Specific Biological Interactions

While the broader class of indole derivatives is known to interact with a multitude of biological targets, the specific mechanisms of action for this compound are yet to be elucidated. Future research should be directed towards a deep understanding of its molecular interactions.

Target Identification and Validation: Initial efforts should focus on identifying the primary biological targets of this compound. Given the known activities of other indole derivatives, potential targets could include protein kinases, tubulin, and DNA topoisomerases. mdpi.comnih.govnih.gov Unbiased screening approaches, such as proteomics and chemical genetics, could reveal novel and unexpected targets.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is essential. This would involve synthesizing a focused library of analogs with variations at the C6-bromo position and the N1-methoxyethyl side chain. These studies will help to delineate the key structural features required for potent and selective biological activity. nih.gov

Biophysical and Structural Biology Studies: To understand the binding interactions at an atomic level, biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) should be employed to characterize the binding affinity and thermodynamics. Co-crystallization of the compound with its identified target protein(s) would provide invaluable structural insights for rational drug design.

Exploration of Novel Biological Targets and Therapeutic Areas (Excluding Clinical Trials)

The versatility of the indole scaffold suggests that this compound and its derivatives could have therapeutic potential in a range of diseases beyond the well-trodden paths.

Neurodegenerative Diseases: Indole derivatives have shown promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future studies could investigate the potential of this compound to modulate targets relevant to these conditions, such as protein aggregation pathways or neuroinflammatory processes. nih.gov

Infectious Diseases: The indole nucleus is a key component of many compounds with antibacterial, antifungal, and antiviral properties. nih.gov Research into the activity of this compound against a panel of pathogenic microbes, including drug-resistant strains, could uncover new therapeutic avenues.

Metabolic Disorders: Emerging research has highlighted the role of certain indole derivatives in modulating metabolic pathways. Investigating the effects of this compound on targets related to diabetes and obesity, such as peroxisome proliferator-activated receptors (PPARs), could be a fruitful area of research. researchgate.net

Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Given that some indole derivatives exhibit anti-inflammatory properties, exploring the potential of this compound to modulate key inflammatory mediators like cyclooxygenase (COX) or nuclear factor-kappa B (NF-κB) is warranted. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netastrazeneca.comnih.govnih.gov

Predictive Modeling: Machine learning models can be trained on existing data for indole derivatives to predict the biological activity, physicochemical properties, and potential off-target effects of novel analogs of this compound. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can be employed to design novel indole-based scaffolds with desired properties. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: High-throughput virtual screening of large compound libraries against identified biological targets can be performed to identify new hits with the this compound scaffold. This can significantly reduce the time and cost associated with experimental screening. nih.gov

Table 2: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Objective | Potential Impact | References |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of potent analogs. | nih.gov |

| De Novo Drug Design | Generate novel indole-based structures with desired properties. | Explore new chemical space and identify innovative scaffolds. | researchgate.net |

| Virtual High-Throughput Screening (vHTS) | Identify potential hits from large virtual libraries. | Accelerate the hit identification process. | nih.gov |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Improve the drug-likeness of lead compounds early in development. | nih.gov |

Unexplored Chemical Transformations and Derivatizations for Diversifying the Compound Library

The chemical structure of this compound provides multiple handles for chemical modification, allowing for the creation of a diverse library of compounds for biological screening.

Cross-Coupling Reactions: The bromine atom at the C6-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. nih.govorganic-chemistry.orgmdpi.commdpi.comexlibrisgroup.com These reactions can be used to introduce a wide range of aryl, heteroaryl, alkynyl, and amino substituents, thereby systematically probing the chemical space around the indole core.

C-H Functionalization: Direct C-H functionalization at other positions of the indole ring (e.g., C2, C4, C5, or C7) represents a modern and efficient way to introduce further diversity. miragenews.comnih.gov This can lead to the synthesis of novel poly-substituted indoles that are not easily accessible through classical methods.

Modifications of the N-substituent: The methoxyethyl side chain can be modified to explore the impact of different lengths, branching, and terminal functional groups on biological activity. For instance, replacing the methoxy (B1213986) group with other functionalities could modulate the compound's pharmacokinetic properties.

Ring Distortion Strategies: More adventurous synthetic strategies could involve ring-distortion chemistry, where the indole scaffold itself is rearranged or expanded to create novel heterocyclic systems with unique three-dimensional shapes and biological activities. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for the discovery of new chemical probes and potential therapeutic agents. The convergence of innovative synthesis, in-depth biological investigation, and cutting-edge computational tools will be paramount in translating the promise of this compound into tangible scientific advancements.

Q & A

Q. What are the most reliable synthetic routes for 6-bromo-1-(2-methoxyethyl)-1H-indole?

The synthesis typically involves alkylation of the indole nitrogen with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions. For example, similar procedures in and use CuI-catalyzed azide-alkyne cycloaddition for functionalizing indole derivatives. A plausible route includes:

- Step 1 : Alkylation of 6-bromo-1H-indole with 2-methoxyethyl bromide in DMF using NaH as a base.

- Step 2 : Purification via flash column chromatography (e.g., 70:30 ethyl acetate:hexane). Key parameters: Reaction time (12–24 hrs), temperature (room temp to 90°C), and solvent choice (PEG-400:DMF mixtures improve solubility ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, methoxyethyl protons appear as triplets (δ ~3.2–4.5 ppm) with coupling constants (~5–7 Hz) .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z ~255–265).

- TLC : Monitors reaction progress (Rf ~0.2–0.3 in 70:30 ethyl acetate:hexane) .

Advanced Research Questions

Q. How can Cu-catalyzed reactions be optimized for introducing substituents to the indole ring?

- Catalyst Loading : Use 10–20 mol% CuI for efficient azide-alkyne cycloaddition (see ).

- Solvent Systems : PEG-400:DMF (2:1) enhances reaction efficiency by stabilizing intermediates .

- Workup : Post-reaction dilution with water reduces side-product formation.

- Yield Improvement : Sequential column chromatography (gradient elution from 70:30 to 100% ethyl acetate) resolves co-eluting impurities .

Q. What strategies resolve conflicting NMR data in indole derivatives?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing methoxyethyl protons from aromatic indole protons) .

- Variable Temperature NMR : Reduces signal broadening caused by rotational hindrance in substituents.

- Computational Predictions : Compare experimental shifts with DFT-calculated values (tools: Gaussian, ADF) .

Q. How to design biological activity studies for this compound?

- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450, kinases) using fluorogenic substrates .

- Molecular Docking : Predict binding modes with targets like DNA topoisomerases or serotonin receptors (software: AutoDock, Schrödinger) .

- Structure-Activity Relationships (SAR) : Modify the methoxyethyl chain length or bromine position to assess activity changes .

Q. How to address low yields in alkylation reactions of 6-bromoindole derivatives?

- Possible Causes :

- Incomplete deprotonation of indole nitrogen (use stronger bases like NaH or LDA).

- Competing side reactions (e.g., oxidation; work under inert atmosphere).

- Solutions :

- Optimize stoichiometry (1.2–1.5 eq. alkylating agent).

- Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Data Contradiction Analysis

Q. Why do similar indole derivatives exhibit varying reaction yields?

Comparative data from (50% yield) and 3 (46% yield) suggest:

- Steric Effects : Bulky substituents (e.g., triazole rings) hinder alkylation efficiency.

- Electronic Effects : Electron-withdrawing groups (e.g., bromine) slow reaction kinetics. Mitigation : Pre-activate the indole nitrogen with TMSCl before alkylation .

Structural Analysis and Crystallography

Q. How to determine the crystal structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Refinement Tools : SHELXL (for small molecules) or OLEX2 (for visualization and analysis) .

- Challenges : Resolve disorder in the methoxyethyl chain using restraints (ISOR, DELU) .

Reactivity and Functionalization

Q. What are the regioselective functionalization pathways for this compound?

- Buchwald-Hartwig Amination : Replace bromine with amines using Pd catalysts (e.g., XPhos Pd G3) .

- Suzuki Coupling : Cross-coupling with aryl boronic acids to install biaryl groups . Key Data : See for yields (57–65%) and NMR shifts post-functionalization.

Comparative Table: Synthesis Conditions for Indole Derivatives

| Compound | Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-3-triazole-indole | CuI, PEG-400:DMF | 50% | ||

| 5-Bromo-3-methoxyphenyl-indole | CuI, 3-ethynylanisole | 46% | ||

| 5,6′-Dibromo-biindole | Pd-catalyzed coupling | 57–65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.